1-(4-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(4-Chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, 3,4-dimethoxybenzaldehyde, and acetophenone.
Condensation Reaction: The initial step involves a condensation reaction between 4-chlorobenzaldehyde and 3,4-dimethoxybenzaldehyde in the presence of a base, such as potassium tert-butoxide, to form the corresponding chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon or boron trifluoride . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Interact with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is structurally related but lacks the pyrazole ring and chlorophenyl group.
Quinazolinone Derivatives: These compounds share some structural similarities and exhibit a range of biological activities, including anticancer and antibacterial properties.
Thiazole Derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C26H25ClN2O4 |
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Molecular Weight |
464.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C26H25ClN2O4/c1-16-25(17-6-12-21(30-2)23(14-17)32-4)28-29(20-10-8-19(27)9-11-20)26(16)18-7-13-22(31-3)24(15-18)33-5/h6-15H,1-5H3 |
InChI Key |
GZPPUAMHZQDWRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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